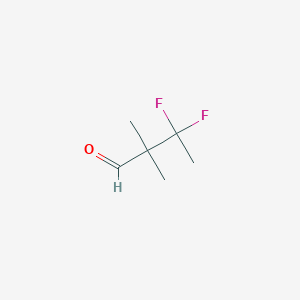

3,3-Difluoro-2,2-dimethylbutanal

Description

3,3-Difluoro-2,2-dimethylbutanal (CAS: 1996581-55-5) is a fluorinated aldehyde with the molecular formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . It exists as a colorless liquid, soluble in organic solvents such as ether and acetone, and serves primarily as an intermediate in organic synthesis.

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(2,4-9)6(3,7)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEYNVJCQFQACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutanal typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: 3,3-Difluoro-2,2-dimethylbutanoic acid.

Reduction: 3,3-Difluoro-2,2-dimethylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to affect enzyme activity by mimicking natural substrates or by forming strong interactions with active sites.

Comparison with Similar Compounds

4-Chloro-2,2-dimethylbutanal

- Molecular Formula : C₆H₁₁ClO

- Key Features : The chlorine atom at the 4-position introduces distinct electronic and steric effects compared to fluorine.

- Applications : Used in one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles in aqueous conditions, highlighting its utility in green chemistry .

- Reactivity : The chlorine substituent facilitates nucleophilic substitution reactions, unlike the fluorine in 3,3-difluoro-2,2-dimethylbutanal, which is more electronegative but less reactive in such pathways .

2,2-Dimethylbutanal

- Molecular Formula : C₆H₁₂O

- Key Features : Lacks fluorine substituents, reducing electrophilicity at the carbonyl group.

- Reactivity : Less prone to oxidation or nucleophilic attack compared to fluorinated analogs, making it less versatile in synthesizing high-value intermediates .

Functional Group Variations: Carboxylic Acid Derivatives

3,3-Difluoro-2,2-dimethylbutanoic Acid

- Molecular Formula : C₆H₁₀F₂O₂

- Molecular Weight : 152.14 g/mol .

- Key Features : The carboxylic acid group replaces the aldehyde functionality, increasing polarity and boiling point (though exact data are unavailable).

- Applications : Used in pharmaceuticals, such as treating hyperproliferative skin diseases (e.g., psoriasis), demonstrating its biological relevance compared to the aldehyde’s role as a synthetic intermediate .

- Synthesis : Derived from the hydrolysis of esters or oxidation of this compound .

Ketone Analogs: 3,3-Dimethyl-2-butanone

- Molecular Formula : C₆H₁₂O

- Reactivity : Ketones are less reactive toward nucleophilic addition than aldehydes due to steric and electronic effects, limiting their use in reactions requiring electrophilic carbonyl groups .

Comparative Data Table

Biological Activity

3,3-Difluoro-2,2-dimethylbutanal is a fluorinated aldehyde that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes two fluorine atoms and two methyl groups attached to a butanal backbone. The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects.

- Molecular Formula : C5H10F2O

- Molecular Weight : 124.129 g/mol

- CAS Number : 1996581-55-5

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator. Fluorinated compounds are known to mimic natural substrates or form strong interactions with active sites of enzymes, which can lead to altered enzyme activity and subsequent biological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes, which can have implications in drug development and disease treatment.

- Cell Cycle Arrest : Research indicates that it may mediate cell cycle arrest in cancer cells. For instance, studies on HepG2 and HMCCLM3 cells demonstrated that treatment with this compound resulted in significant decreases in cyclin B1 and Cdc2 levels, leading to G0/G1 phase arrest .

- Induction of Apoptosis : The compound also appears to induce apoptosis through the activation of caspase-3 pathways, which is crucial for cancer therapy .

Study on HepG2 Cells

A notable study explored the effects of this compound on HepG2 liver cancer cells. The findings revealed:

- Cell cycle arrest at concentrations between 30-40 μM.

- Decreased expression of cyclin-dependent kinases (CDKs), specifically CDK7/cyclin H.

- Induction of apoptosis via caspase activation.

These results suggest that the compound could be a candidate for further development as an anti-cancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1996581-55-5 | Two fluorine atoms; two methyl groups | Enzyme inhibition; apoptosis induction |

| 2,2-Difluoro-3-methylbutan-1-amine | 1546332-02-8 | Similar fluorination pattern | Potential for similar pharmacological effects |

| 4,4-Difluoro-2-methylbutan-1-amine | 2375269-14-8 | Additional fluorine substitution | Variations in biological activity possible |

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential applications in medicinal chemistry:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics.

- Specialty Chemicals : This compound may also find applications in the production of specialty chemicals with unique properties due to its fluorinated structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.